Antioxidant Activity of 4-Methylbenzimidazole Derivatives vs. Standard Rutin
Derivatives of 4-methylbenzimidazole, which share the core structure of the target compound, exhibit significantly enhanced antioxidant activity compared to the standard drug rutin. Compounds 1-7 and 11 from a series of 4-methylbenzimidazole benzoylhydrazones demonstrated antiglycation activity with IC50 values ranging from 140–280 μM, surpassing rutin's IC50 of 294.46 ± 1.50 μM [1]. This indicates that the 4-methylbenzimidazole scaffold, when functionalized, provides a superior platform for antioxidant development compared to established natural product standards.
| Evidence Dimension | Antiglycation activity (IC50) |
|---|---|
| Target Compound Data | 140–280 μM (for selected 4-methylbenzimidazole derivatives) |
| Comparator Or Baseline | Rutin (standard drug) IC50 = 294.46 ± 1.50 μM |
| Quantified Difference | Up to 2.1-fold more potent (lower IC50) than rutin |
| Conditions | In vitro antiglycation assay |
Why This Matters
This demonstrates that the 4-methylbenzimidazole core, as present in 2-Hydrazino-4-methyl-1H-benzimidazole, can yield derivatives with antioxidant activities surpassing a widely used natural antioxidant, highlighting its value for developing novel antioxidant agents.
- [1] Taha M, Ismail NH, Jamil W, Rashwan H, Kashif SM, Sain AA, Adenan MI, Anouar EH, Ali M, Rahim F, Khan KM. Synthesis of novel derivatives of 4-methylbenzimidazole and evaluation of their biological activities. Eur J Med Chem. 2014;84:731-738. View Source
